3-Fluoro-4-(trifluoromethyl)phenylacetic acid
Overview
Description
3-Fluoro-4-(trifluoromethyl)phenylacetic acid is a fluorinated organic compound characterized by the presence of both fluorine and trifluoromethyl functional groups. This compound is known for its white crystalline solid form and is commonly used as an intermediate in the synthesis of various pharmaceutical compounds .
Mechanism of Action
Target of Action
Similar compounds such as 4-(trifluoromethyl)phenylacetic acid have been used to synthesize pparγ/δ dual agonists , suggesting potential targets could be peroxisome proliferator-activated receptors (PPARs).
Mode of Action
It’s known that similar compounds can undergo diolefination mediated by mono-n-protected amino acid ligands . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ activity.
Biochemical Analysis
Biochemical Properties
3-Fluoro-4-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in metabolic pathways. For instance, it can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism. These effects are critical for understanding the compound’s potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of byproducts that may have different biological activities. Understanding these temporal effects is crucial for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Additionally, high doses of this compound may cause toxic or adverse effects, such as oxidative stress and inflammation. These dosage-dependent effects are important for understanding the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to fatty acid metabolism and oxidative stress. The compound can interact with enzymes such as oxidoreductases and transferases, leading to changes in metabolic flux and metabolite levels. These interactions are critical for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, this compound can bind to proteins in the cytoplasm and nucleus, affecting its localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of 4-(trifluoromethyl)phenylacetic acid using appropriate fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs advanced fluorination techniques, including the use of fluorine gas or other fluorinating reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Fluoro-4-(trifluoromethyl)phenylacetic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of their biological activities and mechanisms
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), contributing to the development of new drugs
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity
Comparison with Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)phenylacetic acid
- 4-(Trifluoromethyl)phenylacetic acid
- 3-Fluoro-5-(trifluoromethyl)phenylacetic acid
- 2-Fluoro-4-(trifluoromethyl)phenylacetic acid
Uniqueness: 3-Fluoro-4-(trifluoromethyl)phenylacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of fluorine and trifluoromethyl groups enhances its reactivity and stability compared to other similar compounds. This makes it a valuable intermediate in the synthesis of complex fluorinated molecules and pharmaceutical compounds .
Properties
IUPAC Name |
2-[3-fluoro-4-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-7-3-5(4-8(14)15)1-2-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOWDXKJQNNLMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372163 | |
Record name | 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
238754-67-1 | |
Record name | 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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